An In-Depth Technical Guide to the Spectral Characterization of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
An In-Depth Technical Guide to the Spectral Characterization of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 5-chloro-3-cyanopyridine-2-carboxylate (CAS No: 1312118-05-0).[1][2] As a pivotal intermediate in the synthesis of novel therapeutic agents and agrochemicals, a thorough understanding of its structural and electronic properties is paramount.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the causality behind experimental choices, provide validated protocols for data acquisition, and present a logical interpretation of the spectral features that confirm the molecular structure.
Introduction to Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is a substituted pyridine derivative with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of approximately 210.62 g/mol .[1][3] Its structure incorporates three key functional groups on the pyridine ring: a chlorine atom at the 5-position, a cyano group at the 3-position, and an ethyl ester at the 2-position. This unique arrangement of electron-withdrawing and reactive groups makes it a versatile building block for creating more complex molecules with potential biological activity, including applications in anticancer and antimicrobial research.[1]
Molecular Structure
The structural integrity of the compound is the basis for its reactivity and spectral characteristics.
Caption: Molecular structure of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate.
Significance and Applications
This compound serves as a critical intermediate in organic synthesis.[1] Its functional groups are amenable to a variety of chemical transformations:
-
Substitution Reactions: The chlorine atom can be displaced by nucleophiles to introduce new functionalities.
-
Reduction/Oxidation: The cyano and ester groups can be reduced to amines and alcohols or hydrolyzed to carboxylic acids, respectively.[1]
These reactive handles have positioned it as a valuable precursor in the development of agrochemicals and as a scaffold in medicinal chemistry, particularly for inhibitors of enzymes like EGFR and BRAF V600E, which are implicated in cancer.[1]
Spectroscopic Analysis Workflow
A systematic approach is essential for the unambiguous structural elucidation of a synthetic compound. The workflow below outlines the logical progression from sample preparation to final structural confirmation using multiple spectroscopic techniques.
Caption: Standard workflow for spectroscopic characterization of a synthetic compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion and resolution.
-
Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted Spectral Data and Interpretation
The following table summarizes the expected signals in the ¹H NMR spectrum. Predictions are based on standard chemical shift values and data from analogous pyridine structures.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Doublet (d) | 1H | H6 | The proton adjacent to the ring nitrogen (C6) is highly deshielded. Its signal is split into a doublet by the neighboring H4 proton through a long-range coupling. |
| ~8.4 - 8.6 | Doublet (d) | 1H | H4 | This proton is deshielded by the aromatic system and the adjacent cyano group. It is split into a doublet by the H6 proton. |
| ~4.5 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons. |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons are in a typical alkyl environment. The signal is split into a triplet by the two neighboring methylene protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton and the electronic environment of each carbon.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This standard technique collapses C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.
-
Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
Predicted Spectral Data and Interpretation
The molecule contains 9 unique carbon atoms, and thus 9 distinct signals are expected. Predicted chemical shifts are based on established ranges for similar functional groups.[6][7][8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 - 165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |
| ~155 - 157 | C6 | The carbon adjacent to the ring nitrogen is significantly deshielded. |
| ~152 - 154 | C2 | This carbon is attached to both the ring nitrogen and the ester group, causing a strong downfield shift. |
| ~140 - 142 | C4 | Aromatic carbon deshielded by the ring system. |
| ~135 - 137 | C5 | The carbon atom bearing the chlorine atom. |
| ~115 - 117 | C≡N (Cyano) | The cyano carbon has a characteristic chemical shift in this region. |
| ~110 - 112 | C3 | This carbon is attached to the cyano and ester groups. |
| ~62 - 64 | -OCH₂CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |
| ~13 - 15 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Predicted Spectral Data and Interpretation
The IR spectrum will exhibit several strong, characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Corresponds to the stretching vibrations of the C-H bonds on the pyridine ring. |
| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) | Corresponds to the stretching vibrations of the C-H bonds in the ethyl group. |
| ~2230 - 2210 | C≡N Stretch | Cyano | A strong, sharp absorption band characteristic of the nitrile functional group.[9] |
| ~1735 - 1715 | C=O Stretch | Ester | A very strong absorption band due to the carbonyl stretch of the ethyl ester.[9] |
| ~1600 - 1450 | C=C / C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the pyridine ring. |
| ~1300 - 1100 | C-O Stretch | Ester | Strong bands associated with the C-O single bond stretching of the ester group. |
| ~800 - 700 | C-Cl Stretch | Aryl Halide | A moderate to strong absorption corresponding to the C-Cl bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method ideal for preventing premature fragmentation.
-
Data Acquisition: Acquire the mass spectrum, scanning for positive ions to detect the protonated molecule [M+H]⁺.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways.
Predicted Spectral Data and Interpretation
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Rationale |
| 211 / 213 | [M+H]⁺ | The protonated molecular ion. The presence of a second peak at M+2 with approximately one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom. |
| 183 / 185 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the parent ion. |
| 166 / 168 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule, a common fragmentation pathway for ethyl esters.[10] |
| 138 / 140 | [M+H - CO₂Et]⁺ | Loss of the entire ethoxycarbonyl radical followed by hydrogen abstraction. |
Summary
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous confirmation of the structure of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate. ¹H and ¹³C NMR data elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups (cyano, ester, chloro-aryl), and mass spectrometry verifies the molecular weight and isotopic distribution consistent with the molecular formula. This comprehensive spectral dataset serves as a crucial reference for quality control, reaction monitoring, and further research involving this important chemical intermediate.
References
- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved January 19, 2026, from [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Retrieved January 19, 2026, from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-cyanopyridine. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 5-cyanopyridine-3-carboxylate. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1312118-05-0|Ethyl 5-chloro-3-cyanopyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR spectrum [chemicalbook.com]
- 8. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
